2,3'-Dichloroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

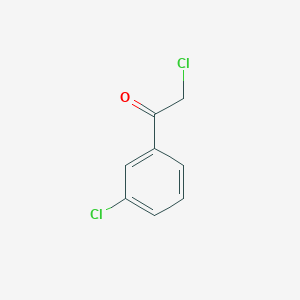

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVSYIYUADCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073432 | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-56-6 | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3'-Dichloroacetophenone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3'-Dichloroacetophenone. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Properties and Structure

This compound, with the CAS Number 21886-56-6, is a dichlorinated derivative of acetophenone (B1666503).[1][2][3][4] Its chemical structure consists of an acetophenone core with chlorine atoms substituted at the 2-position of the acetyl group and the 3'-position of the phenyl ring.

Systematic IUPAC Name: 2-chloro-1-(3-chlorophenyl)ethanone[5][6]

Synonyms: α,3-Dichloroacetophenone, 3-Chlorophenacyl chloride[2][7]

The structural and key chemical identifiers of this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 21886-56-6 | [1][2][3][4] |

| Molecular Formula | C₈H₆Cl₂O | [1][2][7] |

| Molecular Weight | 189.04 g/mol | [1][7] |

| Physical Form | White solid | [7] |

| Melting Point | 35-37 °C | [8] |

| Boiling Point | 283.7 ± 20.0 °C (Predicted) | [7] |

| Density | 1.310 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the chlorination of m-chloroacetophenone. The following protocol is based on a patented synthesis procedure.

Experimental Protocol:

Materials:

-

m-Chloroacetophenone (0.65 mol)

-

N-Chlorosuccinimide (NCS) (0.75 mol)

-

Lucidol (benzoyl peroxide) (1g, as initiator)

-

Acetic acid (200 ml, as solvent)

-

Benzene (for recrystallization)

Procedure:

-

To a 1000 ml three-necked flask equipped with a reflux condenser and a stirrer, add 200 ml of acetic acid, 100g (0.65 mol) of m-chloroacetophenone, 100g (0.75 mol) of N-Chlorosuccinimide (NCS), and 1g of Lucidol.

-

Heat the mixture to reflux while stirring and maintain reflux for 3 hours.

-

After 3 hours, add an additional 0.5g of Lucidol to the reaction mixture and continue to reflux for another 3 hours.

-

After the reaction is complete, remove the majority of the acetic acid by distillation.

-

Pour the concentrated reaction mixture into a large volume of water and stir to precipitate the crude product, which will appear as a red-brown thick substance.

-

Isolate the crude product and recrystallize from benzene.

-

Filter the recrystallized product, wash it, and dry to obtain this compound as white, needle-shaped crystals.

This procedure is reported to yield approximately 105.6g of this compound (99.3% content), which corresponds to a yield of 86.4%.

Synthesis Workflow Diagram

References

- 1. chemscene.com [chemscene.com]

- 2. pschemicals.com [pschemicals.com]

- 3. CAS # 21886-56-6, this compound, 2-Chloro-1-(3-chlorophenyl)ethanone - chemBlink [chemblink.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | 21886-56-6 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 21886-56-6 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

A Technical Guide to 2,3'-Dichloroacetophenone: CAS Number, Identification, and Synthesis

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, particularly in the field of drug discovery and development. Its utility as a precursor for pharmacologically active molecules, including kinase inhibitors, makes a thorough understanding of its properties and synthesis crucial for researchers. This technical guide provides a comprehensive overview of this compound, focusing on its correct identification, physicochemical properties, analytical characterization, and detailed synthesis protocols.

A notable point of clarification is the nomenclature and the associated CAS number. The name "this compound" can be ambiguous. This guide will focus on 1-(2,3-Dichlorophenyl)ethanone (CAS Number: 56041-57-7) , where both chlorine atoms are substituted on the phenyl ring. It is important to distinguish this from its isomer, 2-Chloro-1-(3-chlorophenyl)ethanone (CAS Number: 21886-56-6) , where one chlorine is on the acetyl group and the other is on the phenyl ring. This guide will primarily detail the former, with a brief comparative mention of the latter.

Core Identification and Properties

1-(2,3-Dichlorophenyl)ethanone is the compound most accurately corresponding to the common nomenclature of 2,3-Dichloroacetophenone.

| Identifier | Value | Reference |

| CAS Number | 56041-57-7 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| IUPAC Name | 1-(2,3-dichlorophenyl)ethanone | [3] |

| Synonyms | 2',3'-Dichloroacetophenone, 1-acetyl-2,3-dichlorobenzene | [1][3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 125-127 °C | [4] |

| Boiling Point | 247.3 °C at 760 mmHg | [5] |

| Density | 1.293 g/cm³ | |

| Flash Point | 101.3 °C | [5] |

| Form | Solid | [1] |

| Color | Colorless to pale yellow | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

Spectral and Analytical Characterization

Accurate identification and purity assessment are critical in chemical synthesis. Below are the expected spectral data and a general analytical method for 1-(2,3-Dichlorophenyl)ethanone.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Expected signals for an aromatic ABC system and a methyl singlet. The aromatic protons would be downfield (approx. 7.0-7.8 ppm) and the methyl protons would be a singlet upfield (approx. 2.5 ppm). |

| ¹³C NMR | Expected signals for a carbonyl carbon (approx. 195-205 ppm), aromatic carbons (approx. 120-140 ppm), and a methyl carbon (approx. 25-30 ppm). |

| IR Spectroscopy | A strong absorption band characteristic of a carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching bands are also anticipated. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 188, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). |

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 1-(2,3-Dichlorophenyl)ethanone.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method can be adapted and validated for the quantitative determination of purity and for monitoring reaction progress.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of 1-(2,3-Dichlorophenyl)ethanone are the Friedel-Crafts acylation and a method involving organolithium reagents.

Method 1: Friedel-Crafts Acylation

This is a classic and widely used method for the acylation of aromatic compounds.

Reaction:

1,2-Dichlorobenzene (B45396) reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(2,3-Dichlorophenyl)ethanone.

Detailed Protocol:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: 1,2-Dichlorobenzene (1.0 equivalent) is added to the flask. The mixture is cooled in an ice bath.

-

Acylation: Acetyl chloride (1.05 equivalents) is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-50 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Synthesis via Organolithium Intermediate

This method offers an alternative route to the desired product.[1]

Reaction:

1,2-Dichlorobenzene is first lithiated using butyl lithium, followed by quenching with acetic anhydride (B1165640).[1]

Detailed Protocol:

-

Setup: A flame-dried, three-necked round-bottom flask is charged with 1,2-dichlorobenzene (1.05 equivalents) and dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The solution is cooled to -70 °C.[1]

-

Lithiating: A solution of n-butyl lithium in hexanes (1.0 equivalent) is added dropwise while maintaining the temperature at -70 °C. The mixture is stirred at this temperature for 1 hour.[1]

-

Acylation: In a separate flask, acetic anhydride (4.0 equivalents) is dissolved in dry THF. The previously prepared lithium reagent solution is then transferred to this acetic anhydride solution via a cannula at -70 °C.[1]

-

Reaction: The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to room temperature overnight.[1]

-

Workup: The reaction is quenched by pouring it into ice water. The aqueous phase is extracted with ether.[1]

-

Purification: The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved through vacuum distillation.[1]

Role in Drug Development and Signaling Pathways

1-(2,3-Dichlorophenyl)ethanone is a valuable building block in the synthesis of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. It has been used as a reagent in the synthesis of benzothiazepinones as novel non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) and in the synthesis of benzimidazolyl pyridinones as insulin-like growth factor I (IGF-1R) kinase inhibitors.[1]

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue by kinases such as Akt. In the canonical Wnt signaling pathway, the absence of Wnt ligand leads to a "destruction complex" containing GSK-3β, which phosphorylates β-catenin, targeting it for ubiquitination and degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate and translocate to the nucleus to regulate gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Spectroscopic Analysis of 2,3'-Dichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3'-Dichloroacetophenone, a compound of interest in synthetic chemistry and drug development. Due to the limited public availability of specific experimental spectra for this compound (CAS No. 21886-56-6), this document presents a compilation of available data for closely related isomers to serve as a comparative reference. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting spectral data for this class of compounds.

Spectroscopic Data Presentation

Table 1: ¹H NMR Spectroscopic Data of Dichloroacetophenone Isomers

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| This compound | CDCl₃ | Data not available |

| 2',4'-Dichloroacetophenone [1] | CDCl₃ | 7.53 (d, J=8.5 Hz, 1H), 7.43 (dd, J=8.5, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 2.64 (s, 3H) |

| 2',5'-Dichloroacetophenone | CDCl₃ | Data not available |

| 3',4'-Dichloroacetophenone | CDCl₃ | Data not available |

| 2-Chloroacetophenone [2] | CDCl₃ | 7.53-7.55 (q, 1H), 7.36-7.42 (m, 2H), 7.28-7.33 (m, 1H), 2.64 (s, 3H) |

Table 2: ¹³C NMR Spectroscopic Data of Dichloroacetophenone Isomers

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | Data not available |

| 2',4'-Dichloroacetophenone [2] | CDCl₃ | 198.8, 137.7, 137.2, 132.5, 130.7, 130.5, 127.4, 30.6 |

| 2',5'-Dichloroacetophenone | CDCl₃ | Data not available |

| 3',4'-Dichloroacetophenone | CDCl₃ | Data not available |

| 2-Chloroacetophenone [2] | CDCl₃ | 200.4, 139.1, 132.0, 131.3, 130.6, 129.4, 126.9, 30.7 |

Table 3: Mass Spectrometry Data of Dichloroacetophenone Isomers

| Compound | Ionization Mode | Key m/z Values (Relative Intensity) |

| This compound | Electron Ionization (EI) | Data not available |

| 2',4'-Dichloroacetophenone [1] | Electron Ionization (EI) | 188 (M+), 173, 145, 111, 75 |

| 2',5'-Dichloroacetophenone [3] | Electron Ionization (EI) | 188 (M+), 173, 145, 111, 75 |

| 3',4'-Dichloroacetophenone | Electron Ionization (EI) | Data not available |

Table 4: IR Spectroscopic Data of Dichloroacetophenone Isomers

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| This compound | ATR-Neat | Data not available, but a spectrum is noted to be available on SpectraBase[4] |

| 2',4'-Dichloroacetophenone | Not specified | A spectrum is noted to be available on ChemicalBook[5] |

| 2,3-Dichloroacetophenone | FT-IR | A spectrum is noted to be available on ChemicalBook[6] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed. These protocols are generalized for aromatic ketones and can be adapted for the specific analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the mixture or use a vortex mixer.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (typically δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

-

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl₃ at δ = 77.16 ppm).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

FTIR Spectroscopy Protocol:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

-

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Sample Introduction: If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC, which will separate the compound before it enters the MS. Alternatively, for direct infusion, introduce the sample via a heated direct insertion probe.

-

Ionization Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be characteristic.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. 2',4'-Dichloroacetophenone(2234-16-4) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 2',5'-Dichloroacetophenone(2476-37-1) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2',4'-Dichloroacetophenone(2234-16-4) IR Spectrum [m.chemicalbook.com]

- 6. 2,3-Dichloroacetophenone(56041-57-7)FT-IR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Reactivity of 2,3'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3'-Dichloroacetophenone is a halogenated aromatic ketone of significant interest in organic synthesis, particularly as a versatile precursor for the development of novel therapeutic agents. Its molecular architecture, featuring a dichlorinated phenyl ring appended to an acetyl moiety, provides multiple reaction sites for constructing complex molecular frameworks. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include the direct chlorination of a substituted acetophenone (B1666503) and a multi-step pathway commencing from an amino-substituted precursor.

Synthesis via α-Chlorination of m-Chloroacetophenone

A direct and efficient method for the preparation of this compound involves the α-chlorination of m-chloroacetophenone.[1] This reaction typically employs N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator, such as dibenzoyl peroxide (Lucidol), in an acetic acid solvent system.[1]

Reaction Scheme:

Caption: Synthesis of this compound via α-Chlorination.

Multi-step Synthesis from m-Aminoacetophenone

An alternative synthetic route begins with m-aminoacetophenone, which undergoes a sequence of reactions to yield the target compound.[1] This pathway involves a diazotization reaction, followed by a Sandmeyer reaction to introduce the chlorine atom onto the aromatic ring, and concludes with an α-chlorination step.[1]

Logical Workflow:

Caption: Multi-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol for α-Chlorination of m-Chloroacetophenone

This protocol is adapted from a patented procedure.[1]

Materials:

-

m-Chloroacetophenone

-

N-Chlorosuccinimide (NCS)

-

Dibenzoyl Peroxide (Lucidol)

-

Acetic Acid

-

Chlorobenzene (for recrystallization)

Procedure:

-

To a 1000 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 300 mL of acetic acid, 100 g (0.65 mol) of m-chloroacetophenone, 120 g (0.90 mol) of NCS, and 2 g of Lucidol.

-

Heat the mixture to reflux with stirring for 3 hours.

-

Add an additional 1.0 g of Lucidol to the reaction mixture and continue to reflux for another 3 hours.

-

After the reaction is complete, remove the majority of the acetic acid by distillation.

-

Pour the concentrated reaction mixture into a large volume of water and stir to precipitate the crude product (a red-brown solid).

-

Recrystallize the crude product from chlorobenzene.

-

Filter the crystals, wash, and dry to obtain this compound.

| Parameter | Value | Reference |

| Yield | 87.0% | [1] |

| Purity | 99.5% | [1] |

| Melting Point | 35-37 °C | [1] |

| Appearance | White, needle-shaped crystals | [1] |

Reactivity of this compound

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The reactivity of this molecule is primarily centered around the acetyl group and the aromatic ring, with the two chlorine atoms exerting significant electronic influence.

The electron-withdrawing nature of the chlorine atoms affects the electron density of the aromatic ring and the reactivity of the acetyl group.[2] Specifically, the chlorine atom at the 2-position (α-position) renders the α-protons more acidic, making them susceptible to deprotonation and subsequent substitution reactions.[2]

Utility in the Synthesis of Bioactive Molecules

This compound is a key reagent in the synthesis of novel therapeutic candidates. It has been utilized in the preparation of:

-

Benzothiazepinones (BTZs): These compounds have been investigated as non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β).[3][4][5]

-

Benzimidazolyl Pyridinones: These molecules have been synthesized and evaluated as inhibitors of insulin-like growth factor I (IGF-1R) kinase.[3][4][5]

The synthesis of these complex molecules likely involves reactions at the carbonyl group and the α-carbon of this compound.

General Experimental Workflow for Synthesis and Purification:

Caption: General experimental workflow for synthesis and purification.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | C₈H₆Cl₂O | [4][6] |

| Molecular Weight | 189.04 g/mol | [4][6] |

| CAS Number | 21886-56-6 | [4] |

| Appearance | Solid | [6] |

| Melting Point | 35-37 °C | [1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [7] |

| LogP | 2.7615 | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 2 | [7] |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed).[6]

-

Precautionary Statements: P264, P270, P301 + P312, P501.[6]

-

Pictograms: GHS07 (Exclamation mark).[6]

-

Signal Word: Warning.[6]

It is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood. For complete safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable synthetic intermediate with established protocols for its preparation. Its reactivity, particularly at the acetyl group, has been leveraged in the synthesis of kinase inhibitors, highlighting its importance in medicinal chemistry and drug development. This guide provides a foundational understanding of the synthesis and reactivity of this compound, offering detailed procedures and data to support further research and application.

References

- 1. CN101333157B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. This compound | 21886-56-6 | Benchchem [benchchem.com]

- 3. 2,3-Dichloroacetophenone | 56041-57-7 [chemicalbook.com]

- 4. This compound | 21886-56-6 [chemicalbook.com]

- 5. This compound | 21886-56-6 [amp.chemicalbook.com]

- 6. 2′,3′-dichloroacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

2,3'-Dichloroacetophenone: An In-depth Technical Guide to a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Dichloroacetophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique substitution pattern, featuring chlorine atoms on both the aromatic ring and the acetyl group, imparts distinct reactivity that makes it a valuable precursor for a range of complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its application as a foundational building block for pharmaceutically relevant heterocyclic compounds, including inhibitors of key cellular signaling pathways.

Physicochemical and Spectroscopic Data

While this compound is a known chemical entity, a complete set of its spectroscopic data is not widely available in publicly accessible databases. The available data is summarized below. For comparative purposes, data for some of its isomers are more extensively documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56041-57-7 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O | [2] |

| Molecular Weight | 189.04 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Data not available in searched resources. |

| ¹³C NMR | Data not available in searched resources. |

| Mass Spectrometry | Data not available in searched resources. |

| ATR-IR | A publicly available ATR-IR spectrum exists, showing characteristic absorptions for a dichlorinated aromatic ketone. Key vibrational bands would be expected for the C=O stretch (typically 1680-1700 cm⁻¹), C-Cl stretches, and aromatic C-H and C=C vibrations. |

Synthesis of this compound

A common synthetic route to this compound involves the α-chlorination of 3'-chloroacetophenone. The following protocol is adapted from established patent literature.[3]

Experimental Protocol: α-Chlorination of 3'-Chloroacetophenone

Materials:

-

3'-Chloroacetophenone

-

N-Chlorosuccinimide (NCS)

-

Acetic Acid

-

Benzoyl Peroxide (Lucidol)

-

Chlorobenzene (for recrystallization)

Procedure:

-

To a 1000 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 300 mL of acetic acid, 100 g (0.65 mol) of 3'-chloroacetophenone, 120 g (0.90 mol) of N-chlorosuccinimide (NCS), and 2 g of benzoyl peroxide.

-

Heat the mixture to reflux with stirring for 3 hours.

-

Add an additional 1.0 g of benzoyl peroxide and continue to reflux for another 3 hours.

-

After the reaction is complete, remove the majority of the acetic acid by distillation.

-

Pour the concentrated reaction mixture into a large volume of water, which will cause the crude product to precipitate as a reddish-brown solid.

-

Collect the solid by filtration and recrystallize from chlorobenzene.

-

Wash the purified crystals and dry to yield this compound as white, needle-shaped crystals.

Yield: 87.0% (106.4 g), with a reported purity of 99.5%.[3]

Synthesis workflow for this compound.

Applications as a Building Block in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Synthesis of Benzothiazepinones

Benzothiazepinones are a class of seven-membered heterocyclic compounds. The reaction of an α-haloacetophenone with 2-aminothiophenol (B119425) is a common method for their synthesis. These compounds have been investigated as non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β).

While a specific protocol for the reaction of this compound was not found in the searched literature, a general procedure can be outlined.

-

A mixture of the α-haloacetophenone (1 equivalent), 2-aminothiophenol (1 equivalent), and a catalytic amount of glacial acetic acid in a solvent such as dimethylformamide (DMF) is prepared.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product often precipitates and can be collected by filtration and recrystallized from a suitable solvent like acetone.

General synthesis of benzothiazepinones.

Synthesis of Benzimidazolyl Pyridinones

-

Initial Condensation: this compound could first react with a suitable active methylene (B1212753) compound (e.g., a cyanoacetamide derivative) to form a chalcone-like intermediate or a Knoevenagel condensation product.

-

Pyridinone Ring Formation: This intermediate would then undergo cyclization to form the pyridinone ring.

-

Benzimidazole (B57391) Moiety Introduction: The final step would involve the formation of the benzimidazole ring, potentially through the reaction of an ortho-phenylenediamine with a suitable functional group on the pyridinone scaffold.

Conceptual workflow for benzimidazolyl pyridinone synthesis.

Targeted Signaling Pathways

The therapeutic potential of compounds derived from this compound lies in their ability to modulate key cellular signaling pathways implicated in various diseases.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is associated with diseases such as Alzheimer's, type 2 diabetes, and cancer. GSK-3β is a constitutively active enzyme that is regulated by inhibitory phosphorylation.

GSK-3β signaling pathway and its inhibition.

Insulin-Like Growth Factor I Receptor (IGF-1R) Signaling Pathway

The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligands (IGF-1 and IGF-2), activates two major downstream signaling cascades: the PI3K/Akt/mTOR pathway, which is primarily involved in cell survival and proliferation, and the Ras/MAPK pathway, which is also crucial for cell growth and differentiation. Overactivity of the IGF-1R pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

IGF-1R signaling pathway and its inhibition.

Conclusion

This compound is a strategically important building block in organic synthesis with demonstrated utility in the preparation of heterocyclic compounds with significant therapeutic potential. While comprehensive characterization data for this specific isomer is not as prevalent in the literature as for its counterparts, the available synthetic routes and its application in forming complex scaffolds underscore its value. Further research into the detailed spectroscopic properties of this compound and the development of specific, high-yield protocols for its conversion into bioactive molecules would be a valuable contribution to the fields of medicinal chemistry and drug discovery.

References

Solubility and stability of 2,3'-Dichloroacetophenone in common solvents

An In-depth Technical Guide on the Solubility and Stability of 2,3'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical intermediate of interest in pharmaceutical and agrochemical research. A thorough understanding of its solubility and stability is crucial for its effective use in synthesis, formulation, and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also presents information on closely related isomers and outlines detailed, standardized experimental protocols for determining these critical parameters. This document is intended to be a valuable resource for scientists and researchers, enabling them to make informed decisions and design robust experimental plans.

Introduction

This compound (CAS No. 56041-57-7) is a halogenated aromatic ketone with the molecular formula C₈H₆Cl₂O. Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetyl group, makes it a versatile building block in organic synthesis. The precise positioning of the chlorine atoms on the aromatic ring influences the molecule's reactivity, polarity, and, consequently, its physical and chemical properties, including solubility and stability. These properties are of paramount importance for a range of applications, from reaction kinetics and purification to formulation and storage.

This guide summarizes the currently available data on the solubility of this compound in common laboratory solvents and discusses its expected stability under various environmental conditions. Furthermore, it provides detailed experimental methodologies for researchers to determine these properties with high accuracy and reproducibility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 56041-57-7 | |

| Molecular Formula | C₈H₆Cl₂O | |

| Molecular Weight | 189.04 g/mol | |

| Appearance | Solid | |

| Boiling Point | 106-108°C at 2 mmHg | [1] |

| Density | 1.293 g/cm³ | [2] |

| Refractive Index | 1.558 | [2] |

Solubility Profile

Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Type | Qualitative Solubility | Reference |

| Chloroform | Nonpolar Aprotic | Slightly Soluble | [3] |

| Methanol | Polar Protic | Slightly Soluble | [3] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [2] |

Solubility of the Analogous Isomer, 2,4'-Dichloroacetophenone (B1362558)

The isomer 2,4'-dichloroacetophenone shares the same molecular formula and weight, and its solubility data can offer a useful, albeit approximate, indication of the expected behavior of this compound.

| Solvent | Type | Solubility of 2,4'-Dichloroacetophenone | Reference |

| Water | Polar Protic | 200 mg/L | [4] |

| Benzene | Nonpolar | Soluble | [4] |

| Ethanol | Polar Protic | Soluble | [4] |

| Acetone | Polar Aprotic | Soluble | [4] |

Based on this information, it is reasonable to infer that this compound exhibits low solubility in water and is likely soluble in common organic solvents such as alcohols, ketones, and aromatic hydrocarbons.

Stability Profile

Detailed stability studies specifically for this compound are not extensively documented. However, the stability of related chloroacetophenone compounds provides a basis for understanding its likely behavior. Generally, chloroacetophenones are stable under normal storage conditions but can be susceptible to degradation in the presence of strong bases and oxidizing agents.[5][6]

Expected Stability Considerations:

-

pH: As with many ketones, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions, although the rate is expected to be slow.

-

Temperature: The compound is expected to be stable at ambient temperatures.[5] Information on a related isomer, 2,4'-dichloroacetophenone, indicates it is stable under normal temperature and pressure conditions.[4]

-

Light: Photostability is an important consideration for aromatic ketones. It is advisable to store this compound protected from light to prevent potential photodegradation.

-

Oxidation: While generally stable, the presence of strong oxidizing agents could lead to degradation.

Experimental Protocols

To address the lack of specific data, the following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile (B52724), acetone, dimethyl sulfoxide, hexane).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a solvent-compatible 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Protocol for Forced Degradation and Stability Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the intrinsic stability of a compound. These studies are typically conducted according to ICH Q1B guidelines for photostability.[7]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solutions to a range of stress conditions in parallel with control samples protected from the stressor:

-

Acid Hydrolysis: Add a strong acid (e.g., 1N HCl) and heat the solution (e.g., at 60°C).

-

Base Hydrolysis: Add a strong base (e.g., 1N NaOH) and maintain the solution at room temperature or elevated temperature.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep the solution at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Collect samples at various time points throughout the exposure period.

-

Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control samples to identify and quantify any degradation products that have formed. The percentage of degradation of the parent compound is also calculated.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation and Stability Studies.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a foundational understanding based on available qualitative information and data from analogous compounds. The detailed experimental protocols presented herein offer a clear path for researchers to generate the necessary data for their specific applications. A systematic approach to determining these parameters is essential for the successful development and application of this compound in research and industry. It is recommended that the compound be handled with care, stored protected from light, and its compatibility with various solvents and conditions be experimentally verified.

References

- 1. 2',3'-Dichloroacetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2,3-Dichloroacetophenone | 56041-57-7 [chemicalbook.com]

- 3. This compound | 21886-56-6 [amp.chemicalbook.com]

- 4. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2'-Chloroacetophenone(2142-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. database.ich.org [database.ich.org]

- 8. rdlaboratories.com [rdlaboratories.com]

Potential Applications of 2,3'-Dichloroacetophenone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3'-Dichloroacetophenone, a halogenated aromatic ketone, serves as a versatile precursor in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. This technical guide explores the core applications of this compound as a key building block for the development of potent and selective enzyme inhibitors. Primarily, it is utilized in the synthesis of benzothiazepinone derivatives targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and benzimidazolyl pyridinones as inhibitors of Insulin-like Growth Factor I Receptor (IGF-1R) kinase. This document provides a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways associated with these compound classes, supported by detailed experimental protocols and quantitative data.

Introduction

This compound (CAS No: 21886-56-6) is a chemical intermediate characterized by a dichlorinated phenyl ring attached to an acetyl group.[1][2][3] Its unique structural features, particularly the reactive α-chloroacetyl group, make it a valuable starting material for the construction of complex heterocyclic scaffolds. In the realm of medicinal chemistry, this compound has emerged as a crucial reagent for generating libraries of potential therapeutic agents. Specifically, its application in the synthesis of GSK-3β and IGF-1R inhibitors highlights its importance in targeting key enzymes implicated in a range of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][4]

Synthesis of this compound

A common synthetic route to this compound involves the α-chlorination of m-chloroacetophenone. The process typically utilizes a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an initiator like benzoyl peroxide (Lucidol) in a suitable solvent like acetic acid.[5]

Experimental Protocol: Synthesis of this compound from m-Chloroacetophenone[5]

Materials:

-

m-Chloroacetophenone

-

N-Chlorosuccinimide (NCS)

-

Benzoyl Peroxide (Lucidol)

-

Acetic Acid

-

Chlorobenzene (for recrystallization)

Procedure:

-

To a 1000 mL three-necked flask equipped with a reflux condenser, thermometer, and stirrer, add 200 mL of acetic acid, 100 g (0.65 mol) of m-chloroacetophenone, 100 g (0.75 mol) of NCS, and 1 g of Lucidol.

-

Heat the mixture to reflux and maintain for 3 hours with stirring.

-

Add an additional 0.5 g of Lucidol and continue refluxing for another 3 hours.

-

After cooling, remove the majority of the acetic acid by distillation under reduced pressure.

-

Pour the concentrated reaction mixture into a large volume of water, which will cause the crude product to precipitate as a red-brown solid.

-

Collect the solid by filtration and recrystallize from chlorobenzene.

-

Wash the resulting white, needle-shaped crystals and dry to yield this compound.

Application in the Synthesis of GSK-3β Inhibitors

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and apoptosis.[6] Its dysregulation has been linked to various diseases, making it an attractive therapeutic target. This compound is a key reactant in the synthesis of benzothiazepinones, a class of compounds that have been identified as non-ATP competitive inhibitors of GSK-3β.[7][8]

Synthesis of Benzothiazepinone-based GSK-3β Inhibitors

The synthesis of the benzothiazepinone scaffold from this compound typically involves a condensation reaction with 2-aminothiophenol. This reaction proceeds via the formation of an intermediate that subsequently undergoes intramolecular cyclization.

Biological Activity of Benzothiazepinone Derivatives

Certain benzothiazepinone derivatives have demonstrated potent inhibitory activity against GSK-3β. For instance, the candidate compound 4-3 has been reported to have an IC50 value of 6.6 μM and has shown promising results in inhibiting the proliferation of leukemia cell lines.[1][9]

Table 1: Biological Activity of a Representative Benzothiazepinone Derivative

| Compound | Target | IC50 (μM) | Cellular Activity | Reference |

| 4-3 | GSK-3β | 6.6 | Proliferation inhibition and apoptosis induction in leukemia cell lines | [1][9] |

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. Key signaling pathways, such as the insulin (B600854) and Wnt pathways, converge on GSK-3β to modulate its activity.[5][10][11] Inhibition of GSK-3β can lead to the activation of downstream targets involved in cell survival and proliferation.

References

- 1. Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Novel 1H-(benzimidazol-2-yl)-1H-pyridin-2-one inhibitors of insulin-like growth factor I (IGF-1R) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of benzothiazepinones (BTZs) as novel non-ATP competitive inhibitors of glycogen synthase kinase-3β (GSK-3β) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Safety and Handling of 2,3'-Dichloroacetophenone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,3'-Dichloroacetophenone. The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. This guide collates information from various safety data sheets and toxicological literature to provide a concise and actionable resource.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin and eye irritation.[1][2][3][4] Inhalation of the dust may lead to respiratory irritation.[2]

GHS Hazard Statements:

-

H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1][2][3]

-

H319: Causes serious eye irritation[2]

-

H331: Toxic if inhaled[2]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]

-

H335: May cause respiratory irritation[2]

Toxicological Information

The toxicological effects of chloroacetophenones are generally associated with their ability to act as alkylating agents. A related compound, 2-chloroacetophenone, has been shown to be an effective depletor of glutathione (B108866) (GSH) in hepatocytes.[6] This depletion of intracellular antioxidants can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Cellular oxidative stress is known to activate several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which can lead to inflammatory responses and apoptosis (programmed cell death).[7][8][9][10][][12][13][14][15][16][17]

| Toxicological Endpoint | Observation | References |

| Acute Oral Toxicity | Harmful if swallowed. | [1][2][3][4] |

| Acute Inhalation Toxicity | Toxic if inhaled; may cause respiratory irritation. | [2] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [1][2][3] |

| Eye Damage/Irritation | Causes serious eye damage. | [1][3] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | [3][18] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | References |

| CAS Number | 21886-56-6 | [1][3][4] |

| Molecular Formula | C₈H₆Cl₂O | [1][3][4] |

| Molecular Weight | 189.04 g/mol | [1][3][4] |

| Appearance | White to off-white solid/crystalline powder. | [3][19] |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | 283.7 °C at 760 mmHg | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [20] |

| Storage Temperature | 2-8 °C, sealed in a dry environment. | [4] |

Experimental Protocols

Adherence to strict experimental protocols is essential to minimize exposure and ensure safety when working with this compound.

Safe Handling and Weighing of Powdered this compound

This protocol outlines the steps for safely handling and weighing the solid form of this compound.

Materials:

-

Certified chemical fume hood

-

Analytical balance

-

Disposable weigh paper or weigh boats[21]

-

Spatula (preferably disposable)[1]

-

Sealable container for the weighed compound

-

Appropriate Personal Protective Equipment (PPE)

Procedure:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.[22]

-

Designated Area: Conduct all manipulations of the powder within a certified chemical fume hood to minimize inhalation exposure.[1][21]

-

Weighing by Difference: a. Place a labeled, sealable container on the analytical balance and tare it. b. Move the tared container into the chemical fume hood. c. Carefully transfer the approximate amount of this compound powder into the container using a clean spatula.[21][23] d. Securely close the container. e. Decontaminate the exterior of the container before removing it from the fume hood. f. Place the sealed container back on the analytical balance to obtain the precise weight of the transferred compound.[21][23]

-

Cleaning: After weighing, decontaminate the spatula and the work surface within the fume hood. Dispose of any contaminated disposable materials (e.g., weigh paper, gloves) in a designated hazardous waste container.[21]

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[22]

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

This protocol provides a framework for assessing the cytotoxicity of this compound in a cell culture model.[3][24]

Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. A decreased uptake of the dye indicates cell damage or death.[24]

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for treatment.

-

Cell Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.[25]

-

Neutral Red Incubation: After the treatment period, replace the medium with a fresh medium containing neutral red and incubate for a few hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells and then add a destaining solution to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).[24]

Principles of Dermal and Ocular Irritation Testing

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are available for assessing the potential of a chemical to cause skin and eye irritation.[23] These tests are typically performed in vivo (e.g., using rabbits) or using validated in vitro/ex vivo alternative methods.[5][21][23][26][27][28][29]

-

Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the shaved skin of an animal, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time.[1][23][26]

-

Acute Eye Irritation/Corrosion (OECD 405): The test substance is instilled into the eye of an animal, and the cornea, iris, and conjunctiva are examined for any adverse effects.[28]

-

In Vitro Alternatives: Several validated in vitro methods, such as those using reconstructed human epidermis models (OECD 439 for skin irritation) or bovine corneal opacity and permeability (BCOP) tests (OECD 437 for eye irritation), are available to reduce or replace animal testing.[21][23][27]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Recommendation | References |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [22] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage. | [22] |

| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | [22] |

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3] |

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[19] Recommended storage is at 2-8 °C.[4]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains or waterways.[19]

Visualized Safety and Hazard Information

Potential Cellular Toxicity Pathway

The following diagram illustrates a potential mechanism of toxicity for chloroacetophenones, involving the depletion of glutathione, leading to oxidative stress and the activation of downstream stress-response signaling pathways.

Emergency Response Workflow

This workflow outlines the immediate steps to be taken in the event of an accidental exposure to this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. uniube.br [uniube.br]

- 6. 2-Chloroacetophenone is an effective glutathione depletor in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. NF-κB Signaling Pathway-enhanced Complement Activation Mediates Renal Injury in Trichloroethylene-sensitized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering | Internet Journal of Medical Update - EJOURNAL [ajol.info]

- 15. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 17. assaygenie.com [assaygenie.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. sdfine.com [sdfine.com]

- 20. rsc.org [rsc.org]

- 21. criver.com [criver.com]

- 22. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 23. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

- 27. iivs.org [iivs.org]

- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 29. gba-group.com [gba-group.com]

Commercial availability and suppliers of 2,3'-Dichloroacetophenone

An In-depth Technical Guide to 2,3'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its commercial availability, physicochemical properties, synthesis protocols, and its applications in the development of kinase inhibitors.

Introduction

This compound (CAS No: 56041-57-7) is a halogenated aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a dichlorinated phenyl ring, makes it a versatile precursor for various bioactive molecules. It is particularly noted for its use as a reagent in the synthesis of novel kinase inhibitors, highlighting its importance in drug discovery and development.[2][3][4]

Physicochemical Properties

This compound is a solid at room temperature, appearing as a colorless to yellow substance.[2][5][6] Its key chemical identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 56041-57-7 | [2][7] |

| Alternate CAS | 21886-56-6 | [3][4][8] |

| Molecular Formula | C₈H₆Cl₂O | [2][7][8] |

| Molecular Weight | 189.04 g/mol | [2][7][8] |

| IUPAC Name | 1-(2,3-dichlorophenyl)ethanone | [6][9] |

| Melting Point | 125-127 °C | [2] |

| Boiling Point | 67 °C | [2][10] |

| Density | 1.293 g/cm³ | [2] |

| Refractive Index | 1.558 @ 20°C | [2][5] |

| Form | Solid | [2][7] |

| SMILES String | CC(=O)c1cccc(Cl)c1Cl | [6][7] |

| InChI Key | KMABBMYSEVZARZ-UHFFFAOYSA-N | [2][6][7] |

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, typically for research and development purposes. Purity levels generally range from 97% to 98% or higher.[5][9][10][11] It is offered in quantities ranging from milligrams to grams.[2][5][7][9]

| Supplier | Product Name/Purity | CAS Number | Available Quantities |

| Sigma-Aldrich | 2′,3′-dichloroacetophenone AldrichCPR | 56041-57-7 | 250 mg |

| Thermo Scientific | 2',3'-Dichloroacetophenone, 98% | 56041-57-7 | 1 g, 5 g |

| ChemicalBook | 2,3-Dichloroacetophenone | 56041-57-7 | Custom |

| Santa Cruz Biotechnology | 2,3′-Dichloroacetophenone | 21886-56-6 | Custom |

| NINGBO INNO PHARMCHEM | 2,3-Dichloroacetophenone, 97% min | 56041-57-7 | Custom |

| CP Lab Safety | 2', 3'-Dichloroacetophenone, min 98% | 56041-57-7 | 1 g |

Note: Pricing and availability are subject to change. Some suppliers, like Sigma-Aldrich, provide this compound as part of a collection for early discovery researchers and note that the buyer assumes responsibility for confirming product identity and purity.[7]

Experimental Protocols: Synthesis Methodologies

Several methods for the synthesis of dichloroacetophenone derivatives have been documented. While specific protocols for the 2,3'-isomer are less common in open literature than for other isomers like 2,4'-dichloroacetophenone, general synthetic principles can be applied. A patented method provides a specific route to the 2,3' isomer.

Method 1: Synthesis from m-Chloroacetophenone

A method described in a patent involves using m-chloroacetophenone as a starting material.[12] The process involves a diazotization reaction to generate an intermediate, followed by a Sandmeyer reaction and an alpha-chlorination step to yield the final this compound product.[12] The patent claims a total yield of over 80% with this simple and mild synthetic pathway.[12]

Caption: Synthesis workflow from m-Chloroacetophenone.

Method 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a common method for synthesizing aromatic ketones.[1] For the synthesis of 2,4-dichloroacetophenone, m-dichlorobenzene is reacted with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride.[1][13] A similar principle could be adapted for the 2,3'-isomer, though starting materials would differ.

General Protocol (adapted from 2,4-dichloroacetophenone synthesis):

-

Reaction Setup: Charge a reaction vessel with m-dichlorobenzene and anhydrous aluminum trichloride.[13]

-

Acylation: Slowly add acetic anhydride to the mixture under stirring, maintaining the temperature between 45°C and 55°C.[13]

-

Reaction: After the addition, heat the mixture to 90-95°C and reflux for approximately 3 hours.[13]

-

Hydrolysis: Cool the reaction mixture and add it to 10% hydrochloric acid to hydrolyze.[13]

-

Workup: Separate the organic layer, wash with water, and then distill the product under reduced pressure.[13]

-

Purification: The collected fraction is cooled and crystallized to obtain the final product.[13]

Caption: General workflow for Friedel-Crafts acylation.

Applications in Drug Discovery

This compound is a key reagent in the synthesis of heterocyclic compounds with potential therapeutic applications. It has been specifically used in the creation of inhibitors for key signaling pathway kinases.

Role in Kinase Inhibitor Synthesis

This compound is utilized as a reagent in the synthesis of:

-

Benzothiazepinones (BTZs): These molecules act as novel non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β).[2][3][4]

-

Benzimidazolyl Pyridinones: These serve as inhibitors for the insulin-like growth factor I (IGF-1R) kinase.[2][3][4]

The logical workflow for utilizing this compound in this context involves its incorporation into a more complex molecular scaffold to generate a final active pharmaceutical ingredient (API) that can modulate the activity of these kinases.

Caption: Role in the synthesis of kinase inhibitors.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[2][7]

-

Hazard Codes: Xi, Xn[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

-

Precautionary Statements: P261, P264, P270, P280, P301+P312, P304+P340, P305+P351+P338, P405, P501[2][4][7]

Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] Store in a dry, sealed container at room temperature.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dichloroacetophenone | 56041-57-7 [chemicalbook.com]

- 3. This compound | 21886-56-6 [chemicalbook.com]

- 4. This compound | 21886-56-6 [amp.chemicalbook.com]

- 5. 2',3'-Dichloroacetophenone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. A12667.03 [thermofisher.com]

- 7. 2′,3′-dichloroacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 2',3'-Dichloroacetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. calpaclab.com [calpaclab.com]

- 12. CN101333157B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 13. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

Literature review of 2,3'-Dichloroacetophenone synthesis methods

An In-depth Technical Guide to the Synthesis of 2,3'-Dichloroacetophenone

For researchers, scientists, and drug development professionals, this compound is a valuable chemical intermediate. Its utility is particularly noted in the synthesis of novel kinase inhibitors, which are pivotal in modern therapeutic research. This guide provides a comprehensive review of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data comparison, and visualizations of the synthetic pathways and a relevant biological signaling pathway.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two effective routes: the direct α-chlorination of 3'-chloroacetophenone (B45991) and a multi-step synthesis originating from m-aminoacetophenone. While Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones, its direct application for producing the 3'-chloro isomer of acetophenone (B1666503) derivatives presents significant challenges due to regioselectivity.

Method 1: α-Chlorination of 3'-Chloroacetophenone

This is a direct and high-yielding method for the synthesis of this compound. The process involves the chlorination of the α-carbon of the acetyl group of 3'-chloroacetophenone. A common and effective approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator.[1]

Method 2: Synthesis from m-Aminoacetophenone

Friedel-Crafts Acylation: A Note on Regioselectivity

The Friedel-Crafts acylation of chlorobenzene (B131634) with either acetyl chloride or chloroacetyl chloride is a well-established reaction.[2][3][4][5] However, the chloro substituent on the benzene (B151609) ring is an ortho-, para-director. Consequently, the acylation predominantly yields 4-chloroacetophenone and 2-chloroacetophenone.[1][4] The formation of the meta-isomer, 3'-chloroacetophenone, which is the necessary precursor for the direct α-chlorination to this compound, is generally not favored. One patent explicitly states that the Friedel-Crafts reaction between chlorobenzene and acetyl chloride using an aluminum trichloride (B1173362) catalyst exclusively produces the para-isomer.[1] This makes the direct Friedel-Crafts acylation an inefficient route for the synthesis of this compound.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes the quantitative data for the α-chlorination of 3'-chloroacetophenone as described in a key patent, highlighting the impact of reagent quantities on the reaction outcome.[1]

| Parameter | Example 1 | Example 2 |

| Starting Material | m-Chloroacetophenone | m-Chloroacetophenone |

| Molar Amount of Starting Material | 0.65 mol (100g) | 0.65 mol (100g) |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide (NCS) |

| Molar Amount of Chlorinating Agent | 0.75 mol (100g) | 0.90 mol (120g) |

| Initiator | Lucidol (Benzoyl Peroxide) | Lucidol (Benzoyl Peroxide) |

| Amount of Initiator | 1.5g (total) | 3g (total) |

| Solvent | Acetic Acid (200ml) | Acetic Acid (300ml) |

| Reaction Time | 6 hours | 6 hours |

| Yield | 86.4% | 87.0% |

| Product Purity | 99.3% | 99.5% |

| Product Appearance | White, needle-shaped crystals | White, needle-shaped crystals |

| Melting Point | 35-37 °C | 35-37 °C |

Experimental Protocols

Detailed Methodology for α-Chlorination of 3'-Chloroacetophenone

This protocol is adapted from the patent describing the synthesis of this compound.[1]

Materials:

-

m-Chloroacetophenone

-

N-Chlorosuccinimide (NCS)

-

Lucidol (Benzoyl Peroxide)

-

Acetic Acid

-

Chlorobenzene (for recrystallization)

-

1000ml three-necked flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

To a 1000ml three-necked flask equipped with a reflux condenser and a stirrer, add 300ml of acetic acid, 100g (0.65 mol) of m-chloroacetophenone, 120g (0.90 mol) of NCS, and 2g of Lucidol.

-

Heat the mixture to reflux with stirring and maintain reflux for 3 hours.

-

Add an additional 1.0g of Lucidol to the reaction mixture and continue to reflux for another 3 hours.

-

After the reaction is complete, remove the majority of the acetic acid by distillation.

-

Pour the concentrated reaction mixture into a large volume of water and stir to precipitate the crude product, which will appear as a red-brown thick substance.

-

Dissolve the crude product in chlorobenzene for recrystallization.

-

Filter the recrystallized product, wash it, and dry it to obtain this compound.